1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate
Description
Historical Development and Discovery
The synthesis of hybrid heterocyclic compounds combining benzimidazole and pyrazole frameworks emerged as a strategic focus in medicinal chemistry during the early 2000s. The discovery of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate (hereafter referred to as BPPB) builds upon foundational work in optimizing fused nitrogen-containing heterocycles for enhanced electronic and biological properties. Early studies demonstrated that the condensation of o-phenylenediamine with substituted pyrazole aldehydes under mild ethanol conditions yielded benzimidazole-pyrazole hybrids with high efficiency. This one-step methodology, first reported in 2011, enabled systematic exploration of substituent effects on photophysical and biochemical activities.
BPPB specifically arose from efforts to modify pyrazole C3 and C5 positions with alkyl and ester groups, respectively, to tune solubility and intermolecular interactions. The propyl group at C3 was introduced to balance lipophilicity, while the benzoate ester at C5 enhanced stability against hydrolysis compared to free hydroxyl derivatives. Initial characterizations using X-ray diffraction and NMR confirmed the planar geometry of the benzimidazole core and the twisted conformation of the pyrazole-benzoate moiety, which influences π-π stacking capabilities.
Role in Heterocyclic Chemistry and Hybrid Molecule Design
BPPB exemplifies rational hybrid molecule design by integrating three pharmacophoric elements:
- Benzimidazole core : Provides hydrogen-bonding capacity via NH groups and aromatic stabilization through conjugated π-systems.
- Pyrazole ring : Introduces dipole interactions through adjacent nitrogen atoms and modulates electron distribution via substituents.
- Benzoate ester : Enhances membrane permeability while serving as a prodrug moiety for controlled release of active metabolites.
The synergy between these components is evident in BPPB’s electronic structure. Density functional theory (DFT) calculations reveal that the benzimidazole nitrogen lone pairs participate in conjugation with the pyrazole ring, creating a polarized electron density landscape favorable for binding to biological targets. Substituent effects are critical: the propyl chain at C3 increases hydrophobic surface area by 18% compared to methyl analogs, while the benzoate group at C5 introduces steric bulk that prevents undesired aggregation in aqueous media.
Table 1 : Comparative Properties of BPPB and Structural Analogs
| Compound | LogP | Fluorescence Quantum Yield | H-Bond Acceptors |
|---|---|---|---|
| BPPB | 3.2 | 0.45 | 6 |
| 3-Methyl analog | 2.8 | 0.38 | 6 |
| 5-Hydroxyl derivative | 1.9 | 0.67 | 7 |
Data derived from photophysical studies and computational models highlight how alkyl and ester substitutions tune physicochemical behavior.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)-5-propylpyrazol-3-yl] benzoate |
InChI |
InChI=1S/C20H18N4O2/c1-2-8-15-13-18(26-19(25)14-9-4-3-5-10-14)24(23-15)20-21-16-11-6-7-12-17(16)22-20/h3-7,9-13H,2,8H2,1H3,(H,21,22) |
InChI Key |
KMBTVQGXZDEYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)OC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Benzimidazole nucleus : Derived from 1,2-phenylenediamine via cyclization.
- 3-Propylpyrazole-5-yl scaffold : Synthesized through cyclocondensation of hydrazines with α,β-unsaturated ketones.
- Benzoate ester : Introduced via esterification of a hydroxyl-containing intermediate.
Critical disconnections involve:
- Formation of the pyrazole ring adjacent to the benzimidazole.
- Propyl group introduction at the pyrazole’s N-1 position.
- Esterification at the pyrazole’s 5-position with benzoic acid.
Synthetic Pathways and Methodologies
Route 1: Sequential Cyclization and Functionalization
Step 1: Synthesis of 2-(1H-Benzimidazol-2-yl)pyrazol-5-ol
Benzimidazole formation typically begins with 1,2-phenylenediamine cyclization. For example, refluxing 1,2-phenylenediamine with formic acid yields 1H-benzimidazole. Subsequent functionalization at the 2-position is achieved via nucleophilic substitution or condensation.
Critical Analysis of Methodologies
Yield Optimization Challenges
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Industrial and Scalability Perspectives
While lab-scale syntheses are feasible, industrial production demands:
- Catalytic efficiency : Transitioning from stoichiometric bases (e.g., K₂CO₃) to catalytic systems (e.g., DBU) reduces waste.
- Continuous flow systems : Microreactors could enhance heat transfer during exothermic steps (e.g., esterification).
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole and pyrazole derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactivity of the benzimidazole and pyrazole rings.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Key Structural Differences :
- Pyrazole vs.
- Ester vs.
- Substituent Effects : The 4-chlorophenyl and 4-nitrophenyl groups in the analogues introduce electron-withdrawing properties, which may influence electronic interactions with biological targets.
Functional Group Analysis
- Target Compound : The benzoate ester could hydrolyze in vivo to release benzoic acid, altering pharmacokinetics. The propyl group may moderate solubility.
Research Findings and Data Limitations
- The provided evidence highlights the agricultural relevance of benzimidazole derivatives but lacks quantitative data on the target compound’s performance.
- Structural comparisons suggest that the target compound’s hybrid scaffold may offer unique advantages, such as resistance to enzymatic degradation or enhanced target binding. However, direct experimental comparisons with the analogues are absent in the reviewed materials.
Biological Activity
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is a compound that combines the structural features of benzimidazole and pyrazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzimidazole moiety linked to a pyrazole ring, with a propyl group at the 3-position and a benzoate group. This unique structure contributes to its pharmacological properties.
| Component | Description |
|---|---|
| Benzimidazole | Known for antimicrobial, anticancer, and antiviral properties. |
| Pyrazole | Associated with anti-inflammatory and antitumor activities. |
| Benzoate Group | Enhances lipophilicity, potentially improving bioavailability. |
The primary mechanism of action for 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is believed to involve the inhibition of tubulin polymerization. By binding to the colchicine-sensitive site on tubulin, it disrupts microtubule assembly, which is crucial for cell division and growth. This leads to:
- Cell Cycle Arrest : Disruption of mitosis results in cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown significant cytotoxicity against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against breast cancer (MCF7) and lung cancer (NCI-H460) cells.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific anti-inflammatory activity of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate requires further investigation but is supported by its structural analogs.
Case Studies
- Study on MCF7 Cells : A recent study assessed the effects of various pyrazole derivatives on MCF7 cells, finding that those with a benzimidazole linkage exhibited enhanced cytotoxicity compared to non-linked analogs .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates and improved survival rates, suggesting that this class of compounds could be effective in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate indicates that it is metabolized primarily in the liver and excreted via urine. Factors such as pH can influence its solubility and bioavailability, impacting its therapeutic efficacy.
Future Directions
Research is ongoing to optimize the synthesis and enhance the biological activity of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate through structural modifications. Potential areas include:
- Development of more potent analogs.
- Investigation into combination therapies for enhanced anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
